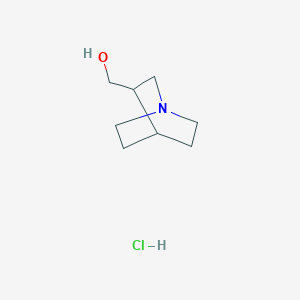

3-Hydroxymethylquinuclidine

説明

Significance of the Quinuclidine (B89598) Scaffold in Organic Synthesis and Medicinal Chemistry

The quinuclidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide range of synthetic compounds with diverse pharmacological activities. mdpi.comnih.gov Researchers have developed quinuclidine-based derivatives with anticholinergic, antihistamine, antiparasitic, antioxidative, and antitumor properties. mdpi.comnih.gov The rigid nature of the quinuclidine core helps to properly orient functional groups for optimal interaction with biological receptors, a key factor in drug design. researchgate.net

The quinuclidine scaffold is not just a synthetic curiosity; it is found in a variety of naturally occurring alkaloids with significant biological effects. chinesechemsoc.org The most prominent examples are the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have been used for centuries to treat malaria. researchgate.netmdpi.comresearchgate.net These natural products underscore the inherent biological relevance of the quinuclidine core and have inspired the development of numerous synthetic analogues. researchgate.netlongdom.org

The biological activity of quinuclidine-containing compounds often stems from their interaction with the nervous system. For instance, many derivatives are potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which play a crucial role in cognitive processes. nih.govresearchgate.net This has made the quinuclidine scaffold a key area of research for potential treatments of central nervous system (CNS) disorders. researchgate.netnih.gov

3-Hydroxymethylquinuclidine is a derivative of quinuclidine characterized by a hydroxymethyl group at the 3-position. This functional group provides a reactive handle for a variety of chemical transformations, making it an exceptionally versatile intermediate in organic synthesis. The hydroxyl group can be readily converted into other functional groups, such as ethers and carbamates, allowing for the creation of a wide range of derivatives with tailored properties. researchgate.net

The synthesis of this compound itself can be achieved through several routes, often starting from 3-quinuclidinone. google.com One common method involves the reduction of 3-formylquinuclidine. The stereochemistry at the C3 position is critical for the pharmacological applications of its derivatives, and enantioselective syntheses have been developed to obtain specific stereoisomers. nih.gov For example, enzymatic resolution has been used to produce the (R)-enantiomer with high enantiomeric excess.

The utility of this compound as a synthetic intermediate is highlighted by its use in the preparation of mequitazine, an antihistamine. google.com It also serves as a precursor for the synthesis of ligands targeting nicotinic receptors, demonstrating its importance in the development of CNS-active drugs. researchgate.net

Historical Context of Quinuclidine Derivative Research

Research into quinuclidine and its derivatives has a rich history, dating back to the isolation of quinine from cinchona bark in the 19th century. researchgate.netnih.gov The recognition of the therapeutic potential of these natural alkaloids spurred extensive investigation into their chemical structures and biological activities. nih.gov Over the years, chemists have developed numerous synthetic methods to construct and functionalize the quinuclidine scaffold, leading to a vast library of derivatives. researchgate.netchinesechemsoc.org

Early research focused on understanding the structure-activity relationships of Cinchona alkaloids and their antimalarial properties. researchgate.net As synthetic methodologies advanced, the focus expanded to the creation of novel quinuclidine-based compounds with a broader range of pharmacological activities. This has led to the discovery of compounds targeting various receptors and enzymes, including those involved in irritable bowel syndrome and as dopamine (B1211576) transport inhibitors. liverpool.ac.uk

Scope and Research Imperatives for this compound Investigations

The continued investigation of this compound and its derivatives is driven by the need for new and improved therapeutic agents. Key research imperatives include the development of more efficient and stereoselective synthetic routes to access this important intermediate. Furthermore, there is a strong focus on designing and synthesizing novel derivatives with enhanced selectivity and potency for specific biological targets, particularly those in the central nervous system. nih.govnih.gov

The exploration of new applications for this compound-based compounds remains a vibrant area of research. This includes their potential use as catalysts in asymmetric synthesis, leveraging the chiral nature of the quinuclidine scaffold. chinesechemsoc.org The inherent versatility of this compound ensures that it will continue to be a valuable tool for chemists and pharmacologists in the quest for new scientific discoveries and therapeutic breakthroughs.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902772 | |

| Record name | NoName_3326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-22-7 | |

| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxymethylquinuclidine and Its Analogues

Strategies for Quinuclidine (B89598) Ring System Construction Relevant to 3-Hydroxymethylquinuclidine Precursors

The construction of the 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is the foundational step for accessing its derivatives. Various strategies have been developed, ranging from classical cyclization reactions to modern asymmetric methods.

Classical Approaches: Second-Order Nucleophilic Substitution and Condensation Reactions

Historically, the quinuclidine ring system has been constructed using classical organic reactions, primarily intramolecular second-order nucleophilic substitution (SN2) and condensation reactions involving piperidine (B6355638) precursors. d-nb.info

One of the earliest approaches, developed by Prelog, involved the reaction of 1,5-dibromo-3-(2-bromoethyl)pentane with methanolic ammonia (B1221849) at elevated temperatures, which proceeds through multiple nucleophilic substitution steps to form the bicyclic structure. researchgate.net Another classical method involves treating 5-bromo-3-(2-bromoethyl)pentan-1-aminium bromide with aqueous sodium hydroxide, where the intramolecular cyclization is facilitated by the deprotonated amine nucleophile. researchgate.net

Condensation reactions, particularly the Dieckmann condensation, have proven to be a highly effective method for constructing the quinuclidine core, especially for precursors like 3-quinuclidinone. This approach typically involves the intramolecular condensation of a suitably substituted piperidine derivative. For instance, 1-carbethoxymethyl-4-carbethoxypiperidine undergoes an intramolecular condensation with a base like potassium ethoxide to form a β-keto ester, which, after hydrolysis and decarboxylation, yields 3-quinuclidinone hydrochloride. researchgate.net This ketone then serves as a versatile precursor for this compound.

| Starting Material | Key Reagents | Reaction Type | Product |

|---|---|---|---|

| 1,5-dibromo-3-(2-bromoethyl)pentane | Methanolic Ammonia | Nucleophilic Substitution | Quinuclidine |

| 1-carbethoxymethyl-4-carbethoxypiperidine | Potassium Ethoxide, HCl | Dieckmann Condensation | 3-Quinuclidinone |

Stereochemical Considerations in Quinuclidine Synthesis: Challenges and Advances

A significant challenge in the synthesis of substituted quinuclidines is the control of stereochemistry. Many classical synthetic routes result in racemic mixtures, which then require resolution to isolate the desired enantiomer. d-nb.inforsc.org The rigid, three-dimensional structure of the quinuclidine ring means that substituents at different positions can create multiple stereocenters, necessitating precise stereocontrol during synthesis.

To address these challenges, significant advances have been made in asymmetric synthesis. Modern methods often employ chiral auxiliaries or catalysts to achieve high levels of diastereo- and enantioselectivity. One notable advancement is the use of transition metal catalysis. For example, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to produce highly enantioenriched quinuclidine derivatives. d-nb.info In this methodology, the stereochemical outcome is controlled by a chiral Feringa-type ligand, which directs the nucleophilic attack to a specific face of the allylic intermediate. Density functional theory (DFT) calculations have been employed to understand the transition states and the origin of the observed high stereoselectivity.

Another advanced approach involves a palladium-mediated intramolecular allylic alkylation of a ketone enolate. This method allows for the C3–C4 ring closure with excellent regio- and diastereoselectivity, enabling the stereocontrolled construction of the quinuclidine core as demonstrated in the synthesis of quinine (B1679958) analogues.

Direct Synthetic Routes to this compound

While the construction of the quinuclidine ring is fundamental, several direct synthetic routes have been developed to introduce the hydroxymethyl group at the C3 position, often starting from readily available quinuclidine precursors.

Synthesis via 3-Quinuclidinone Precursors

3-Quinuclidinone is a common and versatile starting material for the synthesis of 3-substituted quinuclidines, including this compound. Its carbonyl group provides a reactive handle for a variety of chemical transformations.

Several multi-step sequences starting from 3-quinuclidinone have been reported. One such process involves reacting 3-quinuclidinone with an alkali metal cyanide to form 3-cyano-3-hydroxy-quinuclidine. This intermediate is then converted through a series of steps, including reaction with methanol (B129727) and thionyl chloride, followed by hydrogenation and finally reduction of a methyl carboxylate group to yield this compound. Another pathway involves a Wittig reaction on 3-quinuclidinone to generate the exocyclic methylene (B1212753) compound, 3-methenequinuclidine, which can be subsequently converted to the target alcohol.

A specific synthetic pathway to this compound from 3-quinuclidinone proceeds via a 3-methoxymethyl-3-quinuclidinol intermediate. This route involves the initial addition of a methoxymethyl nucleophile (e.g., from methoxymethyl lithium or a similar reagent) to the carbonyl group of 3-quinuclidinone. This addition forms the tertiary alcohol, 3-methoxymethyl-3-quinuclidinol. Subsequent chemical manipulation, typically involving cleavage of the methyl ether, likely under acidic conditions, followed by reduction, would lead to the desired this compound. This method provides a direct way to build the required C-C bond and install the necessary oxygen functionality at the C3 position.

A chemically straightforward and logical route to this compound is the reduction of 3-formylquinuclidine. The conversion of an aldehyde (formyl group) to a primary alcohol (hydroxymethyl group) is a fundamental and high-yielding transformation in organic synthesis. This reduction can be achieved using a variety of standard reducing agents.

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | Aprotic ether solvents (e.g., THF, diethyl ether) |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni) |

The 3-formylquinuclidine precursor, while less common than 3-quinuclidinone, could be prepared from derivatives of 3-carboxyquinuclidine. Once obtained, its reduction would provide a direct and efficient final step to this compound. For example, treatment with a mild reducing agent like sodium borohydride in an alcoholic solvent would be expected to cleanly reduce the aldehyde without affecting the quinuclidine ring system. Alternatively, catalytic hydrogenation over a suitable metal catalyst would also accomplish this transformation effectively.

Multi-Step Approaches from 3-Quinuclidinone Acid Addition Salts

A common and effective strategy for the synthesis of this compound begins with the readily available 3-quinuclidinone, typically as an acid addition salt like the hydrochloride. This multi-step approach involves the conversion of the ketone functionality into the desired hydroxymethyl group through a series of chemical transformations.

One documented pathway involves a multi-step sequence starting from 3-quinuclidinone. google.com This process includes the formation of a cyano-alcohol intermediate from the starting ketone. google.com Subsequent dehydration of this intermediate, followed by hydrolysis, yields the corresponding methyl ester. The final and crucial step is the reduction of this ester to afford this compound. google.com

A specific patented process details the synthesis of quinuclidine-3-methanol (an alternative name for this compound) starting from quinuclidin-3-one (B120416). google.com The process involves the following key steps:

Reaction of quinuclidin-3-one to form the corresponding hydroxycyanhydrin.

Esterification of the hydroxycyanhydrin.

Dehydration of the resulting hydroxy ester.

Hydrogenation of the dehydrated ester.

Finally, reduction to yield quinuclidine-3-methanol. google.com

Another variation of this multi-step synthesis involves the reduction of a quinuclidine-3-carboxylic acid methyl ester using a reducing agent such as lithium aluminum hydride in a suitable solvent like diethyl ether to produce this compound. google.com

These multi-step syntheses, while effective, often require careful control of reaction conditions at each stage to ensure good yields and purity of the final product.

Enzymatic Synthesis and Stereoselective Pathways

The development of stereoselective routes to chiral this compound and its analogues is of significant interest due to the importance of stereochemistry in pharmacological activity. Enzymatic methods have emerged as powerful tools for achieving high enantiopurity.

Lipase-Catalyzed Transacylation for Enantiomeric Enrichment

Lipases are a class of enzymes widely used in organic synthesis for their ability to catalyze enantioselective transformations. One key application is the kinetic resolution of racemic alcohols through transacylation. While specific examples for this compound are not extensively detailed in readily available literature, the principle can be applied based on methodologies developed for closely related structures like 3-quinuclidinol (B22445).

For instance, a patented method for the enantiomeric enrichment of (R,S)-3-quinuclidinol involves an initial esterification of the alcohol with an acid anhydride, followed by preferential enzymatic hydrolysis of one enantiomer of the ester using a subtilisin protease. This selective hydrolysis allows for the separation of the unreacted ester enantiomer from the hydrolyzed alcohol enantiomer, thus achieving enantiomeric enrichment.

This strategy of lipase-catalyzed transacylation or hydrolysis is a well-established method for the resolution of racemic alcohols and could be adapted for the enantiomeric enrichment of this compound, providing access to its individual enantiomers.

Desymmetrization Reactions in Aqueous Media

Desymmetrization of meso-compounds or prochiral substrates offers an elegant approach to enantiomerically pure products. This strategy involves the selective reaction of one of two identical functional groups in a symmetrical molecule, often catalyzed by a chiral catalyst.

While specific desymmetrization reactions in aqueous media leading directly to this compound are not prominently reported, the concept has been successfully applied to the synthesis of complex quinuclidine-containing natural products like quinine and quinidine. researchgate.netnih.gov In these syntheses, a "local-desymmetrization" approach was employed, starting from a symmetrical and non-stereogenic precursor to introduce chirality into the quinuclidine framework. researchgate.netnih.gov

Furthermore, the desymmetrization of related bicyclic systems, such as isoquinuclidines, has been achieved using chiral phosphoric acid catalysts. nih.gov These examples highlight the potential of desymmetrization strategies for the asymmetric synthesis of quinuclidine derivatives. The development of such a process in aqueous media would offer significant advantages in terms of sustainability and environmental impact.

Optimization of Reaction Conditions and Yields

The efficiency and practicality of any synthetic route are critically dependent on the optimization of reaction conditions to maximize yields and minimize by-product formation.

Gram-Scale Synthesis Feasibility and Efficiency

The transition from laboratory-scale synthesis to gram-scale production is a crucial step in the development of a synthetic methodology. This scaling-up process often presents challenges related to reaction control, heat transfer, and purification.

The feasibility of gram-scale synthesis of quinuclidine derivatives has been demonstrated. For example, an industrially viable, solvent-free synthesis of racemic 3-quinuclidinol has been reported, highlighting the potential for efficient large-scale production of related compounds. The reduction of 3-quinuclidinone to 3-quinuclidinol using sodium borohydride in water has been shown to be an effective and scalable process.

Furthermore, iridium-catalyzed intramolecular allylic dearomatization reactions have been successfully performed on a gram scale to produce chiral quinuclidine derivatives in good yields and with high stereoselectivity. chinesechemsoc.org These examples underscore the potential for developing efficient and scalable syntheses of this compound by carefully optimizing reaction parameters such as temperature, solvent, catalyst loading, and reaction time.

Synthesis of Functionalized this compound Derivatives

The hydroxyl group of this compound serves as a convenient handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological activities.

Research has been conducted on the synthesis of ether and carbamate (B1207046) derivatives of this compound. nih.govresearchgate.net These derivatives have been evaluated as nicotinic ligands, demonstrating the utility of this scaffold in drug discovery. nih.gov The synthesis of these derivatives typically involves standard organic transformations of the primary alcohol. For example, ethers can be prepared via Williamson ether synthesis, and carbamates can be synthesized by reacting the alcohol with an appropriate isocyanate or carbamoyl (B1232498) chloride. researchgate.net

Introduction of Substituents for Modulating Biological Activity

The core structure of this compound serves as a valuable scaffold in medicinal chemistry, and the introduction of various substituents is a key strategy for modulating the biological activity of its derivatives. By systematically altering the functional groups attached to the quinuclidine ring, researchers can fine-tune the compound's affinity and selectivity for specific biological targets. This approach has been particularly fruitful in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) and inhibitors of acetylcholinesterase (AChE). nih.govnih.gov

A primary goal in modifying the this compound structure is to enhance its affinity for central nervous system (CNS) receptors. nih.govresearchgate.net The design of new derivatives often begins with computational studies, such as interatomic distance calculations, to model the interaction of the proposed compounds with the target receptor and compare them to known ligands. nih.govresearchgate.net These theoretical insights guide the synthesis of novel analogues with potentially improved pharmacological profiles.

One common modification involves the introduction of carbamate moieties. For instance, a series of quinuclidine carbamates have been synthesized and evaluated as potential inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds vary in the substituents on both the quinuclidinium nitrogen and the carbamoyl nitrogen, leading to a range of inhibitory activities. nih.gov For example, 3-(N,N-dimethylcarbamoyloxy)-1-methylquinuclidinium iodide was synthesized and shown to be a progressive AChE inhibitor. nih.gov

The following table summarizes a selection of 3-hydroxyquinuclidine derivatives and their observed biological activities, illustrating the impact of substituent introduction.

| Compound | Substituent Modification | Biological Activity |

| 3-hydroxy-1-methylquinuclidinium iodide | Methyl group on the quinuclidine nitrogen | Acetylcholinesterase inhibitor nih.gov |

| 3-(N,N-dimethylcarbamoyloxy)-1-methylquinuclidinium iodide | N,N-dimethylcarbamoyl group at the 3-position and a methyl group on the nitrogen | Progressive acetylcholinesterase inhibitor nih.gov |

| Ether and Carbamate Derivatives (e.g., Compounds 9a and 9b) | 3-substituted ether and carbamate groups | High affinity for the α4β2 nicotinic receptor subtype nih.govresearchgate.net |

Regioselective and Stereoselective Functionalization via N-Oxides

The functionalization of the quinuclidine core can be achieved with a high degree of control through the use of N-oxide intermediates. This methodology allows for the regioselective introduction of substituents at positions that might otherwise be difficult to access. The formation of the corresponding N-oxide activates the α-protons to the quinuclidine nitrogen, making them susceptible to abstraction. liverpool.ac.uk

The general strategy involves the N-oxidation of the quinuclidine compound, often using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be treated with a base to generate a carbanion, which is subsequently trapped by various electrophiles. This process affords α-functionalized quinuclidines. liverpool.ac.uk This approach has been successfully employed to develop a high-yielding, 4-step regioselective synthesis of 2,3-disubstituted quinuclidines. liverpool.ac.uk Furthermore, a regio- and stereoselective 3-step procedure has been developed for the synthesis of α,α'-difunctionalized quinuclidine systems. liverpool.ac.uk

While much of the detailed research has focused on the related quinoline (B57606) N-oxides, the principles of C-H activation and functionalization are analogous. For quinoline N-oxides, a variety of transition metal-catalyzed reactions have been developed for C-H functionalization at specific positions. nih.gov For example, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides has been demonstrated. nih.gov Similarly, copper-catalyzed carbamoylation of quinoline N-oxides has also been reported. nih.gov These methods highlight the utility of the N-oxide group in directing the regioselective introduction of new functional groups.

A metal-free approach for the C2-heteroarylation of quinoline N-oxides has also been developed using N-sulfonyl-1,2,3-triazoles. nih.gov The reaction proceeds through the nucleophilic attack of the N-oxide on the sulfonyl group, leading to the formation of an intermediate that facilitates the regioselective addition of the triazole moiety. nih.gov Such methodologies, while demonstrated on quinoline systems, offer potential pathways for the regioselective functionalization of this compound N-oxides.

Formation of Ether and Carbamate Analogues

A significant area of research in the derivatization of this compound involves the formation of ether and carbamate analogues. These modifications are primarily aimed at developing novel nicotinic ligands with improved affinity and selectivity for CNS receptors. nih.govresearchgate.net The synthesis of these analogues typically starts from commercially available 3-quinuclidinol or this compound.

Ether derivatives can be synthesized through various methods, including the Mitsunobu reaction. For instance, reacting 3-quinuclidinol with 3-pyridinols under Mitsunobu conditions yields the corresponding ether analogues. researchgate.net This approach allows for the introduction of a one-methylene unit spacer between the key functional groups, which can influence the ligand's binding to the receptor. researchgate.net

Carbamate analogues are generally prepared by reacting the hydroxyl group of 3-quinuclidinol or its derivatives with an appropriate isocyanate or carbamoyl chloride. researchgate.netnih.gov For example, treatment of quinuclidinyl alcohols with phenyl isocyanate or isothiocyanate yields the corresponding carbamates. researchgate.net A series of N,N-disubstituted and N-monosubstituted carbamates have been synthesized using differently substituted carbamoyl chlorides or isocyanates. nih.gov

The following table presents examples of synthesized ether and carbamate derivatives of this compound and their affinity for the α4β2 nicotinic receptor subtype.

| Compound | Linkage | Ki (nM) for α4β2 nAChR |

| 9a | Ether | 48 nih.govresearchgate.net |

| 9b | Ether | 42 nih.govresearchgate.net |

These results demonstrate that the formation of ether and carbamate analogues is a viable strategy for producing potent nicotinic ligands. The data suggests that these compounds can act as partial agonists at CNS receptors, making them interesting candidates for further investigation. nih.gov

Molecular Pharmacology and Biological Activities of 3 Hydroxymethylquinuclidine

Cholinesterase Inhibition Studies

Cholinesterase inhibitors function by impeding the enzymes responsible for the breakdown of acetylcholine (B1216132), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This action increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. nih.govnih.gov This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nanobioletters.com While 3-Hydroxymethylquinuclidine itself is not a potent AChE inhibitor, its structural framework is integral to a variety of potent inhibitors.

Derivatives where the hydroxyl group is modified or the quinuclidine (B89598) nitrogen is quaternized show significant inhibitory activity. For instance, carbamate (B1207046) derivatives of the related 3-quinuclidinol (B22445) have been synthesized and shown to act as progressive AChE inhibitors. nih.gov One such carbamate, 3-(N,N-dimethylcarbamoyloxy)-1-methylquinuclidinum iodide, demonstrated a second-order rate constant of inhibition (kᵢ) of 6300 M⁻¹min⁻¹ at 37°C. nih.gov Another study on N-alkyl quaternary quinuclidines revealed that all 14 tested compounds inhibited human AChE, with inhibition constants (Kᵢ) in the micromolar range. nih.gov The potency was found to be dependent on the length of the N-alkyl chain, with longer chains (C14 and C16) being favored by AChE. nih.gov

Bisquaternary derivatives, where two 3-hydroxyquinuclidine units are linked by a decane (B31447) chain, were identified as particularly potent inhibitors of AChE. nih.gov

Inhibition of Butyrylcholinesterase (BChE)

Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine and is considered a secondary target in Alzheimer's disease therapy, as its relative importance increases in the later stages of the disease. nih.gov Similar to AChE, the this compound scaffold is a key component in many BChE inhibitors.

The table below summarizes the inhibitory potency of selected N-alkyl quaternary 3-hydroxyquinuclidine derivatives against both AChE and BChE.

| Compound | Alkyl Chain/Linker | AChE Kᵢ (µM) | BChE Kᵢ (µM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|

| N-Octyl-3-hydroxyquinuclidinium bromide | C8 | 156.2 | 19.7 | 0.13 |

| N-Decyl-3-hydroxyquinuclidinium bromide | C10 | 32.5 | 4.8 | 0.15 |

| N-Dodecyl-3-hydroxyquinuclidinium bromide | C12 | 10.1 | 12.3 | 1.22 |

| N-Tetradecyl-3-hydroxyquinuclidinium bromide | C14 | 2.9 | 13.7 | 4.72 |

| N-Hexadecyl-3-hydroxyquinuclidinium bromide | C16 | 3.8 | 30.2 | 7.95 |

| 1,1'-(decane)bis(3-hydroxyquinuclidinium bromide) | C10 linker | 0.26 | 1.6 | 6.15 |

Data sourced from a study on N-alkyl quaternary quinuclidines. nih.gov

Kinetic Characterization of Enzyme Inhibition

The kinetic profiles of enzyme inhibition by quinuclidine derivatives are diverse and depend on the specific modifications to the scaffold.

Reversible, Time-Independent Inhibition: N-alkyl quaternary quinuclidines exhibit a time-independent mechanism of action, suggesting a reversible binding to the cholinesterases. nih.gov

Mixed and Uncompetitive Inhibition: More complex conjugates, such as those linking 3-aminoquinuclidine (B1202703) with triterpenic acids, have been shown to act as mixed-type or uncompetitive inhibitors of AChE. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while an uncompetitive inhibitor binds only to the enzyme-substrate complex. nih.gov

Mechanisms of Action in Cholinergic Neurotransmission Modulation

Beyond cholinesterase inhibition, compounds based on the this compound scaffold can directly modulate cholinergic neurotransmission by interacting with nicotinic acetylcholine receptors (nAChRs). researchgate.net These receptors are ligand-gated ion channels that play crucial roles in cognitive function, neuroprotection, and addiction. nih.gov

Derivatives of this compound have been found to act as ligands for nAChRs, particularly the α4β2 and α7 subtypes, which are prevalent in the central nervous system. researchgate.netnih.gov Many of these compounds behave as partial agonists. researchgate.net Partial agonists bind to and activate the receptor but produce a smaller maximal response than a full agonist. This can be therapeutically useful, as they can provide a baseline level of receptor stimulation without causing over-activation and subsequent desensitization. For example, certain ether and carbamate derivatives of 3-quinuclidinol and this compound show high-affinity binding to the α4β2 nAChR subtype and act as partial agonists. researchgate.net This partial agonism may contribute to their potential therapeutic effects by modulating dopamine (B1211576) release and other neuronal signaling pathways. researchgate.net

Comparative Biological Activity with Related Quinuclidine Derivatives

The biological activity of quinuclidine-based compounds is highly dependent on the nature and position of substituents on the bicyclic ring. The 3-substituted quinuclidines, particularly those derived from this compound, have been a fertile ground for exploring these relationships. Studies comparing different derivatives have provided valuable insights into the structure-activity relationships (SAR) governing their interactions with cholinergic targets. nih.govnih.gov

The systematic modification of the this compound scaffold has elucidated several key structure-activity relationships for cholinesterase inhibition:

N-Alkylation: Quaternization of the quinuclidine nitrogen with an alkyl chain significantly impacts inhibitory potency against AChE and BChE. For monoquaternary derivatives, increasing the alkyl chain length from C8 to C16 generally enhances inhibitory activity, with an optimal length around C14 for AChE. nih.gov

Selectivity: The length of the N-alkyl chain also dictates selectivity between the two cholinesterases. AChE prefers longer chains (C14, C16), whereas BChE shows a preference for shorter chains (C8, C10). nih.gov

Bisquaternary Structures: Linking two 3-hydroxyquinuclidine moieties with an alkyl chain, creating a bisquaternary compound, dramatically increases inhibitory potency. A derivative with a C10 linker was found to be the most potent inhibitor in one study, with a Kᵢ value of 0.26 µM for AChE, making it significantly more active than its monoquaternary counterparts. nih.gov

Substitution at Position 3: The group at the 3-position is critical. Converting the hydroxyl group of 3-hydroxyquinuclidine into a carbamate ester is a common strategy to create progressive, covalent inhibitors. nih.govresearchgate.net The nature of the substituents on the carbamoyl (B1232498) nitrogen further refines the inhibitory activity. researchgate.net Similarly, for direct-acting nicotinic agonists, modifications at the 3-position are crucial for defining receptor affinity and efficacy. nih.gov

These findings confirm that the this compound core is a versatile and valuable scaffold for designing molecules that can potently and, in some cases, selectively interact with key components of the cholinergic system.

Therapeutic Potential and Medicinal Applications of 3 Hydroxymethylquinuclidine and Its Derivatives

Neurological Disorders Research

Derivatives of the 3-hydroxymethylquinuclidine scaffold have shown significant promise in the research of complex neurological disorders by modulating key neurotransmitter systems.

The cholinergic system's role in memory and cognition makes it a primary target in Alzheimer's disease (AD) research. Derivatives of this compound are integral to the design of compounds aimed at mitigating the cholinergic deficit associated with AD. Research has focused on creating multi-target agents that can address the multifaceted nature of the disease.

Hybrid compounds have been designed by combining the structural features of existing anti-AD drugs like donepezil with other molecules capable of chelating metals and reducing oxidative stress. nih.govresearchgate.net Many of these novel hybrid compounds are effective inhibitors of β-amyloid (Aβ) self-aggregation and selectively target human butyrylcholinesterase (BuChE). nih.govresearchgate.net For instance, certain 8-hydroxyquinoline derivatives have demonstrated the ability to chelate copper(II) and zinc(II) ions, which are involved in metal-driven oxidative processes and Aβ neurotoxicity, while also exhibiting antioxidant activity. nih.gov

The development of cognitive enhancers also involves the modulation of catecholamine neurotransmission in the prefrontal cortex. nih.gov While many existing stimulants like methylphenidate act on this system, the quinuclidine (B89598) scaffold offers a platform for developing novel modulators. nih.govnih.gov Studies show that stimulants can enhance specific cognitive domains, such as declarative memory and sustained attention. nih.govresearchgate.net The versatility of the this compound structure allows for its incorporation into molecules designed to interact with cholinergic, dopaminergic, and other neurotransmitter systems crucial for cognitive function.

Table 1: Investigational Approaches for Alzheimer's Disease Involving Related Scaffolds

| Therapeutic Strategy | Target | Mechanism of Action | Investigated Compounds/Derivatives |

|---|---|---|---|

| Multi-Target Inhibition | Butyrylcholinesterase, β-amyloid, Metal Ions | Inhibition of Aβ aggregation, chelation of redox-active metals, cholinesterase inhibition. nih.govresearchgate.net | Hybrid compounds combining features of donepezil and clioquinol/8-hydroxyquinoline. nih.govresearchgate.net |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Increases acetylcholine (B1216132) levels to improve cholinergic function. mdpi.comnih.gov | Donepezil, Rivastigmine, Galantamine. mdpi.com |

Research into treatments for schizophrenia has increasingly focused on the cholinergic system, particularly the muscarinic acetylcholine receptors (mAChRs). nih.gov Pre-clinical and clinical studies suggest that targeting specific mAChR subtypes could offer more comprehensive symptom relief than traditional dopamine (B1211576) receptor-based therapies. nih.govnih.gov The M1 and M4 receptor subtypes are of particular interest as they are highly expressed in brain regions associated with schizophrenia and are thought to modulate the disrupted brain circuitry underlying the disorder's positive, negative, and cognitive symptoms. nih.govnih.govyoutube.com

The development of muscarinic agonists with selectivity for M1 and/or M4 receptors is a key therapeutic hypothesis. nih.govfrontiersin.org Compounds such as xanomeline, a partial agonist with a preference for M1 and M4 receptors, have shown potential in clinical trials to reduce the severity of a broad range of symptoms. nih.govfrontiersin.org The this compound core is a foundational structure for designing such selective muscarinic receptor modulators, offering a pathway to new therapeutic strategies that could address the unmet needs of patients with schizophrenia. nih.gov

The pathology of Parkinson's disease (PD) and other neurodegenerative conditions involves complex processes, including oxidative stress and neuronal cell death. nih.govnih.gov Consequently, neuroprotection is a major goal of therapeutic research. nih.govrjeid.com Derivatives of heterocyclic systems, including quinolines, have been investigated for their neuroprotective properties. nih.gov

Research has shown that certain quinoline (B57606) derivatives possess significant antioxidant activity, which may be due to their ability to chelate iron and prevent the formation of free radicals. nih.gov Studies on animal models of hemorrhagic stroke have demonstrated that 3-hydroxypyridine derivatives can exert a neuroprotective effect, reducing damage to neurons and glial cells. rjeid.com In experimental models of PD, the compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline was found to alleviate oxidative stress and inflammation. nih.gov The this compound scaffold can be utilized to develop novel compounds aimed at providing similar neuroprotective effects by targeting pathways involved in oxidative stress and cell survival. nih.gov

The human dopamine transporter (hDAT) is a critical protein that regulates dopaminergic signaling by reuptaking dopamine from the synapse. nih.gov It is a primary target for various therapeutic drugs and substances of abuse. nih.govnih.gov Dysfunction of hDAT is implicated in numerous neurological and psychiatric disorders. nih.gov

The quinuclidine ring is a key structural component in ligands that bind to the dopamine transporter. Understanding the regulation of hDAT, including its potential to form dimers and undergo allosteric modulation, is crucial for drug design. nih.gov Research using structure-based computations and site-directed mutagenesis helps to elucidate how hDAT functions and how it can be targeted. nih.gov Derivatives of this compound can be synthesized to act as specific modulators of DAT activity, which could be valuable for developing new treatments for conditions associated with dopamine dysregulation or for creating new imaging agents to study the dopamine system.

Respiratory and Urological Disease Research

The quinuclidine core is central to the development of potent antagonists for muscarinic receptors, which play a key role in the pathophysiology of certain respiratory and urological conditions.

Muscarinic acetylcholine receptor antagonists are a cornerstone of treatment for Chronic Obstructive Pulmonary Disease (COPD), where they act as effective bronchodilators. researchgate.netnih.gov The vagal cholinergic tone is a significant reversible component of airway narrowing in COPD, making muscarinic antagonists highly effective. nih.gov Specifically, antagonists of the M3 muscarinic receptor subtype are sought after. nih.gov

Derivatives of this compound have been instrumental in this area. Research into alkyne-quinuclidine derivatives led to the discovery of highly potent muscarinic antagonists with a desirable slow-off rate from the M3 receptor. nih.gov This property contributes to a long duration of action, which is beneficial for managing COPD. The first long-acting muscarinic antagonist (LAMA), tiotropium bromide, established the gold standard for this class of drugs. researchgate.net

Furthermore, combining LAMAs with long-acting β2-agonists (LABAs) can provide greater improvements in lung function than either agent alone. rddonline.comnih.gov This has led to the development of dual-pharmacology molecules known as MABAs (Muscarinic Antagonist and β2-Agonist), which incorporate pharmacophores for both targets. rddonline.comdovepress.com Methylxanthine derivatives, such as doxofylline, are also used in COPD treatment due to their bronchodilator and anti-inflammatory effects. nih.govresearchgate.netfrontiersin.org

Table 2: Quinuclidine-Based and Other Compounds in COPD Research

| Compound Class | Target Receptor(s) | Therapeutic Goal | Example Compounds/Derivatives |

|---|---|---|---|

| Long-Acting Muscarinic Antagonists (LAMAs) | Muscarinic M3 Receptor | Bronchodilation, reduction of exacerbations. researchgate.netnih.gov | Tiotropium, Alkyne-quinuclidine derivatives. researchgate.netnih.gov |

| Muscarinic Antagonist / β2-Agonist (MABAs) | Muscarinic M3 and β2-Adrenergic Receptors | Combined bronchodilation from two complementary mechanisms. rddonline.comdovepress.com | GSK-961081, AZD8999. dovepress.com |

Asthma

The quinuclidine scaffold, a key structural feature of this compound, is integral to the development of anticholinergic bronchodilators used in the management of respiratory conditions like asthma. ersnet.orgersnet.org Anticholinergic agents function by blocking muscarinic receptors in the airways, which are activated by acetylcholine. nih.govresearchgate.net This activation leads to the contraction of airway smooth muscle (bronchoconstriction) and increased mucus secretion, both of which are hallmark pathophysiological features of asthma. nih.govresearchgate.net By antagonizing these receptors, quinuclidine-based compounds can induce bronchodilation and help alleviate asthma symptoms. drugs.comnih.gov

While this compound itself is not a direct treatment for asthma, its derivatives have been explored for this purpose. The development of synthetic analogues of atropine, a naturally occurring anticholinergic, led to quaternary ammonium compounds with fewer systemic side effects. nih.gov One such derivative undergoing development is Aclidinium bromide, a quinuclidine carbamate (B1207046) derivative. ersnet.orgersnet.org Preclinical studies have shown that aclidinium exhibits selectivity for M3 muscarinic receptors over M2 receptors and demonstrates a long duration of action, making it a candidate for managing chronic obstructive pulmonary disease (COPD) and potentially asthma. ersnet.orgersnet.org The therapeutic approach for asthma often involves the use of bronchodilators to open constricted airways. webmd.com Anticholinergics represent one class of these medications, working to prevent the nerve reflexes that cause airway constriction. drugs.comaaaai.org

Research into novel bronchodilators continues to explore different mechanisms of action. nih.govdrugtargetreview.com The established role of the quinuclidine core in potent anticholinergic agents underscores the importance of compounds like this compound as a foundational structure for synthesizing new and improved respiratory therapeutics.

| Drug Class | Mechanism of Action | Relevance to Asthma |

| Anticholinergics | Block muscarinic receptors in the airways, inhibiting acetylcholine-mediated bronchoconstriction. nih.govresearchgate.netdrugs.com | Used to prevent airway constriction and are a therapeutic option for managing asthma symptoms. nih.govaaaai.org |

| Beta-2 Agonists | Relax airway smooth muscle by stimulating beta-2 adrenergic receptors. webmd.com | Provide rapid relief of asthma symptoms (short-acting) or long-term control (long-acting). webmd.com |

Role as an Intermediate in Pharmaceutical Synthesis

Precursor for Mequitazine Synthesis

This compound is a crucial intermediate in the synthesis of Mequitazine, a second-generation antihistamine with anticholinergic properties. Mequitazine is a phenothiazine derivative used to treat allergic conditions. Various synthetic routes have been developed where this compound or its derivatives serve as a key building block for introducing the quinuclidine moiety into the final Mequitazine structure.

One established process involves the reaction of a lithiated derivative of phenothiazine with a mesylate of this compound. The mesylate group acts as a good leaving group, facilitating the nucleophilic substitution by the phenothiazine anion to form the desired carbon-nitrogen bond. Another approach utilizes 3-(chloromethyl)quinuclidine, which is alkylated with the sodium or potassium salt of phenothiazine. However, this method can lead to side products and lower yields due to elimination reactions.

To circumvent the issues associated with earlier synthetic methods, new routes have been developed. One such innovative approach involves preparing an acetate derivative of an unsaturated precursor, 1-aza-bicyclo[2.2.2]oct-2-en-3-ylmethanol. This intermediate is then reacted with sodium phenothiazinate in a palladium-catalyzed allylic alkylation reaction. The resulting product, a dehydromequitazine, is then subjected to catalytic hydrogenation to yield Mequitazine. This method offers a more efficient and cleaner synthesis of the antihistaminic drug.

Development of CNS-Active Drugs

The rigid bicyclic structure of the quinuclidine scaffold makes it a "privileged" framework in medicinal chemistry, particularly for the development of drugs targeting the central nervous system (CNS). nih.gov this compound and its close analogue, 3-quinuclidinol (B22445), serve as versatile starting materials for synthesizing a wide range of CNS-active compounds. nih.govresearchgate.net The hydroxymethyl group provides a convenient chemical handle for modification, allowing for the creation of diverse libraries of derivatives with tailored pharmacological properties.

A significant area of research is the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and are therapeutic targets for neurodegenerative disorders like Alzheimer's disease. nih.gov Researchers have synthesized series of ether and carbamate derivatives of this compound to improve affinity and selectivity for specific nAChR subtypes in the CNS. researchgate.net For instance, certain carbamate derivatives (compounds 9a and 9b in one study) have shown high-affinity interactions with the α4β2 nAChR subtype. researchgate.net

Furthermore, quinuclidine-based carbamates have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. nih.gov Inhibiting these enzymes increases the levels of acetylcholine in the brain, which is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies have confirmed that quinuclidinium carbamates are promising candidates for further development as CNS-active drugs for treating this condition. nih.gov The ability to synthesize these complex molecules often relies on the availability of versatile intermediates like this compound. researchgate.netmdpi.comnm.org

| Target | Therapeutic Area | Role of Quinuclidine Scaffold |

| Nicotinic Acetylcholine Receptors (nAChRs) | Alzheimer's Disease, Cognitive Disorders | Provides a rigid framework for designing selective receptor ligands. researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Forms the core of inhibitor molecules designed to increase acetylcholine levels. nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Serves as a structural base for enzyme inhibitors. nih.gov |

Considerations for Pharmacological Purity and Enantioselectivity

The pharmacological activity of drugs derived from this compound is highly dependent on their stereochemistry. The carbon atom at the 3-position, to which the hydroxymethyl group is attached, is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3-Hydroxymethylquinuclidine and (S)-3-Hydroxymethylquinuclidine. Biological systems, such as receptors and enzymes, are themselves chiral and can exhibit different interactions with each enantiomer of a chiral drug. This phenomenon, known as enantioselectivity, can lead to significant differences in pharmacodynamics and pharmacokinetics between enantiomers. nih.gov

For many quinuclidine-based drugs, one enantiomer is significantly more active (the eutomer) than the other (the distomer). Therefore, ensuring high pharmacological purity, specifically enantiomeric purity, is critical for therapeutic efficacy and safety. The synthesis of a single, desired enantiomer (enantioselective synthesis) is a key focus in the development of these pharmaceuticals. nih.govnih.gov

Several strategies have been developed to obtain enantiomerically pure this compound. One common method is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, the (R)-enantiomer of this compound has been produced with high enantiomeric excess using this technique. nih.gov Asymmetric synthesis, which uses chiral catalysts or auxiliaries to create the desired stereocenter during the reaction, is another powerful approach to obtaining enantiopure intermediates. liverpool.ac.ukliverpool.ac.uk The ability to produce specific stereoisomers of this compound is essential for manufacturing advanced pharmaceuticals with optimized therapeutic profiles.

| Term | Definition | Relevance to this compound |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | The C3 position of this compound is a chiral center, leading to (R) and (S) enantiomers. |

| Enantioselectivity | The differential interaction of a chiral biological system with the different enantiomers of a chiral compound. nih.gov | Receptors and enzymes may bind preferentially to one enantiomer, leading to different biological effects. nih.gov |

| Enantioselective Synthesis | A chemical synthesis that preferentially produces one enantiomer over the other. nih.govnih.gov | Crucial for producing the pharmacologically active isomer of drugs derived from this compound. |

| Enzymatic Resolution | The separation of enantiomers in a racemic mixture using an enzyme that acts on only one of the enantiomers. | A method used to obtain the pure (R)-enantiomer of this compound. nih.gov |

Applications in Catalysis and Organocatalysis

3-Hydroxymethylquinuclidine as a Catalyst and Reagent

While this compound itself is a recognized nucleophilic catalyst, its broader utility is often realized through its derivatives. researchgate.net The quinuclidine (B89598) scaffold is a cornerstone in the design of organocatalysts for processes like hydrogen-atom-transfer (HAT) reactions. researchgate.net For instance, 3-acetoxyquinuclidine has been investigated as an electron donor catalyst in electron donor-acceptor (EDA) complex-mediated reactions initiated by visible light. acs.org In these roles, the quinuclidine moiety's unique redox properties are harnessed. acs.org Its bicyclic structure prevents degradation after oxidation, a common issue with noncyclic trialkylamines, making it a robust component in photoredox catalysis. acs.org

Quinuclidine and its derivatives are particularly effective in abstracting hydrogen atoms from electron-rich or hydridic C-H bonds. researchgate.netccspublishing.org.cn This characteristic allows for the direct functionalization of a wide range of compounds, including alcohols, amines, ethers, and aldehydes, under photoinduced conditions. rhhz.netccspublishing.org.cn

Quinuclidine Derivatives in Asymmetric Catalysis

The chiral nature of many quinuclidine derivatives, particularly those derived from cinchona alkaloids like quinine (B1679958) and quinidine, has cemented their importance in asymmetric catalysis. chinesechemsoc.orgresearchgate.net These compounds are used as ligands for asymmetric metal catalysts and as standalone organocatalysts. researchgate.net The development of synthetic methods to create novel, highly enantio-enriched quinuclidine derivatives continues to be an active area of research. chinesechemsoc.org

Quinuclidine derivatives have proven effective in both homogeneous and heterogeneous catalysis. chinesechemsoc.orgrsc.org In homogeneous catalysis, the catalyst and reactants are in the same phase, allowing for high activity and selectivity. rsc.org However, catalyst recovery can be a challenge. rsc.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers the advantage of easy separation and recycling, although sometimes with lower activity. rsc.orgthieme-connect.com

To bridge the gap between these two systems, strategies have been developed to immobilize quinuclidine-based catalysts. For example, ionic liquid-supported quinuclidine has been used in Morita-Baylis-Hillman reactions, demonstrating good catalytic activity and the ability to be recovered and reused multiple times without significant loss of efficacy. acs.org Similarly, magnetic nanoparticle-supported quinuclidine catalysts have been developed, which can be easily separated from the reaction mixture using an external magnet. thieme-connect.com

Quinuclidine and its derivatives are well-known catalysts for the Morita–Baylis–Hillman (MBH) reaction , a carbon-carbon bond-forming reaction. nih.govrsc.org They function as Lewis base catalysts, and their reactivity can be significantly faster than other commonly used catalysts like DABCO. acs.orgnih.gov Recent advancements have even extended the scope of the MBH reaction to include non-electron-deficient olefins through a dual photoredox-quinuclidine catalysis strategy. rsc.orgrsc.org

In Sharpless Asymmetric Dihydroxylation , chiral ligands derived from cinchona alkaloids, which contain a quinuclidine core, are crucial for achieving high enantioselectivity in the conversion of alkenes to vicinal diols. alfa-chemistry.comwikipedia.orgmdpi.com Ligands such as (DHQ)₂-PHAL and (DHQD)₂-PHAL, derived from dihydroquinine and dihydroquinidine (B8771983) respectively, create a chiral environment around the osmium tetroxide catalyst, dictating the stereochemical outcome of the reaction. alfa-chemistry.comwikipedia.org

Phase-transfer catalysis is another area where quinuclidine derivatives, particularly cinchona alkaloids, have made a significant impact. chinesechemsoc.orgrsc.org These catalysts facilitate the transfer of a reactant from one phase to another where the reaction occurs. Dual cinchona quinuclidinium salts have been synthesized and employed as highly efficient asymmetric phase-transfer catalysts in reactions like the α-alkylation of glycine (B1666218) imines, achieving excellent enantioselectivity with very low catalyst loading. rsc.org

| Reaction Type | Catalyst/Ligand | Key Features |

| Morita-Baylis-Hillman | Quinuclidine derivatives | Faster reaction rates compared to DABCO; enables reactions with non-activated olefins via photoredox catalysis. nih.govrsc.org |

| Sharpless Dihydroxylation | Cinchona alkaloid derivatives (e.g., (DHQ)₂-PHAL) | High enantioselectivity in the formation of vicinal diols from alkenes. alfa-chemistry.comwikipedia.org |

| Phase-Transfer Catalysis | Dual cinchona quinuclidinium salts | High efficiency and enantioselectivity in alkylation reactions at very low catalyst loadings. rsc.org |

Hydrogen-Atom-Transfer (HAT) Catalysis

Quinuclidine and its derivatives have emerged as highly effective catalysts for hydrogen-atom-transfer (HAT) reactions, a powerful method for the direct functionalization of C-H bonds. rhhz.netnih.gov This approach avoids the need for pre-functionalization of substrates, making it an atom- and step-economical strategy. researchgate.net

In the presence of a photoredox catalyst and visible light, quinuclidine can be oxidized to its radical cation. researchgate.netrhhz.net This quinuclidinium radical cation is a potent hydrogen abstractor, capable of cleaving strong, hydridic C-H bonds that are often unreactive towards other HAT catalysts. rhhz.netmdpi.com This has enabled the functionalization of a wide array of substrates, including alcohols, amines, ethers, thioethers, and even unactivated hydrocarbons like adamantanes. rhhz.netccspublishing.org.cn

The selectivity of these reactions can often be controlled through the use of additives. For example, hydrogen-bond acceptors can direct the HAT process to the α-position of alcohols. rhhz.net This strategy has been widely used to promote H-atom abstraction at specific sites. nih.gov

| Substrate Class | Key Outcome of Photoinduced HAT Catalysis |

| Alcohols | Selective functionalization at the α-position. rhhz.net |

| Amines, Ethers, Thioethers | Direct C-H functionalization. rhhz.netccspublishing.org.cn |

| Adamantanes | Functionalization of tertiary C-H bonds. rhhz.net |

| Si-H Compounds | Formation of silyl (B83357) radicals for hydrosilylation. rhhz.net |

Role of the Quinuclidine Nitrogen in Catalytic Mechanisms

The catalytic activity of quinuclidine and its derivatives is intrinsically linked to the properties of the bridgehead nitrogen atom. Its availability to act as a Lewis base or to participate in single-electron transfer (SET) processes is central to its function in various catalytic cycles. rhhz.net

In the Morita-Baylis-Hillman reaction, the nucleophilic nitrogen atom of quinuclidine initiates the catalytic cycle by adding to the activated alkene, forming a zwitterionic intermediate. rsc.org The basicity of the quinuclidine nitrogen is a key factor in its catalytic efficiency. researchgate.net

In photoinduced HAT catalysis, the nitrogen atom is oxidized by an excited photocatalyst via SET to generate the key aminium radical cation. researchgate.net The stability of this radical cation and the high bond dissociation energy of the resulting N⁺-H bond (around 100 kcal/mol) make it a powerful hydrogen abstractor. mdpi.com The rigid bicyclic structure of quinuclidine is crucial, as it prevents decomposition pathways that can occur with acyclic amines after oxidation. acs.org This structural feature ensures the integrity of the catalyst throughout the reaction cycle.

Activation of Electrophiles and Nucleophiles

As a tertiary amine, this compound has the potential to function as a nucleophilic catalyst, activating either electrophiles or nucleophiles in a variety of organic transformations. This dual catalytic capability is a hallmark of many amine-based organocatalysts.

Activation of Electrophiles:

In reactions such as the Baylis-Hillman reaction, tertiary amines can act as nucleophilic catalysts by adding to an activated alkene (an electrophile), thereby forming a zwitterionic intermediate. This intermediate then acts as a more potent nucleophile that can attack a second electrophile, typically an aldehyde. The rigid structure of the quinuclidine moiety can influence the rate and efficiency of this process. While specific studies detailing the use of this compound in this capacity are limited, the general mechanism for quinuclidine-catalyzed electrophile activation provides a framework for its potential role. The presence of the hydroxyl group could potentially participate in stabilizing intermediates through hydrogen bonding.

Activation of Nucleophiles:

Alternatively, the basic nature of the nitrogen atom in this compound allows it to function as a Brønsted base. In this role, it can deprotonate a pronucleophile, increasing its nucleophilicity and facilitating its addition to an electrophile. This mode of activation is central to many organocatalytic reactions, including Michael additions and aldol (B89426) reactions. For instance, in a Michael addition, the quinuclidine catalyst can deprotonate a carbon acid, which then adds to an α,β-unsaturated carbonyl compound. The efficiency of this deprotonation step is directly related to the basicity of the amine catalyst. Although the electron-withdrawing nature of the hydroxymethyl group reduces the basicity of the nitrogen, it may still be sufficient to catalyze reactions involving relatively acidic pronucleophiles.

The table below summarizes the potential roles of this compound in activating electrophiles and nucleophiles based on the general reactivity of the quinuclidine scaffold.

| Mode of Activation | Role of this compound | Potential Reaction Types |

|---|---|---|

| Electrophile Activation | Acts as a nucleophilic catalyst, adding to the electrophile to form a reactive intermediate. | Baylis-Hillman reaction, aza-Baylis-Hillman reaction |

| Nucleophile Activation | Acts as a Brønsted base, deprotonating a pronucleophile to enhance its reactivity. | Michael addition, Aldol reaction, Henry reaction |

While detailed research focusing specifically on this compound as an organocatalyst is not extensive, the fundamental principles of its structure and electronic properties suggest its potential utility in a range of catalytic applications. Further investigation is needed to fully elucidate its catalytic efficiency and scope in comparison to other quinuclidine derivatives.

Theoretical and Computational Investigations of 3 Hydroxymethylquinuclidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in chemistry for calculating molecular properties, predicting reaction outcomes, and understanding complex chemical processes.

DFT calculations are instrumental in elucidating the complex mechanisms of chemical reactions. For the synthesis of quinuclidine (B89598) derivatives, computational studies can map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways. For instance, in the iridium-catalyzed intramolecular allylic dearomatization reaction used to create chiral quinuclidine derivatives, DFT calculations have been employed to propose a working model that explains the origin of the observed high stereoselectivity chinesechemsoc.org.

These computational approaches allow researchers to:

Analyze Reaction Intermediates: Determine the stability and geometry of transient species formed during a reaction.

Calculate Activation Energies: Predict the energy barriers for different reaction steps, helping to understand reaction rates and selectivity.

Propose Catalytic Cycles: Model the step-by-step interaction of reactants with a catalyst, as demonstrated in studies of Cinchona alkaloid primary amine-catalyzed reactions where DFT helped to rationalize the role of acidic cocatalysts nih.gov.

While specific DFT studies on the synthesis mechanism of 3-Hydroxymethylquinuclidine itself are not extensively detailed in the provided literature, the principles are broadly applicable. Computational chemistry combined with machine learning algorithms is a promising future direction for optimizing reaction parameters and predicting synthetic pathways for complex molecules like quinolines and their derivatives mdpi.com.

The quinuclidine scaffold contains a sterically accessible tertiary amine nitrogen, which imparts significant basicity to the molecule. DFT calculations are a reliable method for quantifying the gas-phase basicity and proton affinity of such molecules. Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.

DFT methods can accurately predict these properties by calculating the energies of the neutral molecule and its protonated form. These calculations are vital for understanding the behavior of quinuclidine derivatives in biological systems, where protonation state can dramatically influence receptor binding and pharmacokinetic properties. Computational studies on various amine derivatives have shown that DFT can provide results in good agreement with experimental data, offering insights into how structural modifications on the quinuclidine ring affect the basicity of the nitrogen atom.

The hydroxyl group and the nitrogen atom of this compound can both participate in hydrogen bonding, a critical interaction in many catalytic processes. DFT is an effective tool for studying the geometry, strength, and nature of these hydrogen bonds.

Quinuclidine and its derivatives are known to act as effective hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions rhhz.net. DFT calculations can model the transition states and intermediates involved, revealing how hydrogen bonding influences the catalytic cycle. For example, computational studies on Cinchona alkaloid-derived catalysts show that acidic cocatalysts can protonate the quinuclidine nitrogen, while a second molecule of the acid activates the nucleophile and electrophile through hydrogen bonds nih.gov. DFT calculations have been used to investigate the nature and energy of H-bonding, which can be in the range of 3.8–5.1 kcal/mol researchgate.net. The ability to form specific hydrogen bonds can dictate the stereochemical outcome of a reaction, and DFT provides a means to understand and predict this selectivity.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly valuable for studying its interactions with biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs).

A key aspect of designing ligands for receptors is ensuring they meet the specific pharmacophoric requirements. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific receptor. For nicotinic ligands, the distance between the basic nitrogen atom of the quinuclidine ring and a hydrogen-bond donor/acceptor group is a critical parameter.

Molecular modeling can be used to calculate these interatomic distances for potential ligands like derivatives of this compound. These calculated distances are then compared to those of known high-affinity nicotinic ligands to assess their potential for binding. For a series of 3-substituted ether and carbamate (B1207046) derivatives of quinuclidine, molecular modeling studies demonstrated that the interatomic distances between the quinuclidine nitrogen and the hydrogen-bonding moieties were largely consistent with distances reported for other centrally active nicotinic ligands.

| Compound | Calculated N-to-H-Bonding Atom Distance (Å) | Known Ligand Distance Range (Å) | Reference |

|---|---|---|---|

| Epibatidine | 4.5 - 5.0 | 4.5 - 5.5 | rhhz.net |

| Nicotine | 4.5 - 5.0 | 4.5 - 5.5 | rhhz.net |

| 3-(3-pyridyloxymethyl)quinuclidine | Variable (conformation dependent) | N/A | rhhz.net |

| 3-(Aryloxymethyl)quinuclidine | Variable (conformation dependent) | N/A | rhhz.net |

This table is illustrative, based on the principle of interatomic distance calculations described in the literature for designing novel nicotinic ligands based on the quinuclidine scaffold.

Computational Approaches for Bioactivity Prediction

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity of compounds, thereby reducing the time and cost associated with experimental screening. These in silico approaches can prioritize candidates for synthesis and testing.

One of the primary methods is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities ajsp.netresearchgate.net. For a series of this compound derivatives, a QSAR model could be developed by:

Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.

Measuring the biological activity of each compound (e.g., IC50 or Ki values).

Using statistical methods, like multiple linear regression, to build a predictive model that correlates the descriptors with the activity researchgate.net.

Another powerful approach is virtual screening, which involves docking a library of compounds into the three-dimensional structure of a biological target biosolveit.debiointerfaceresearch.com. For this compound and its analogues, this would involve:

Obtaining a 3D structure of a target receptor (e.g., a subtype of the nAChR) from sources like the Protein Data Bank or through homology modeling.

Using docking software to predict the binding pose and affinity of the compounds within the receptor's active site.

Ranking the compounds based on their predicted binding scores to identify those most likely to be active biosolveit.desemanticscholar.org.

These computational predictions, while not a substitute for experimental validation, provide a rational basis for designing new derivatives of this compound with potentially enhanced biological activity.

Machine Learning Models for Cholinesterase Inhibition Prediction

The application of machine learning (ML) models to predict the cholinesterase inhibitory activity of compounds has become an increasingly valuable tool in computational drug discovery. These models can significantly accelerate the identification of potential therapeutic agents by screening large virtual libraries of molecules and prioritizing those with the highest predicted activity for synthesis and experimental testing. While specific machine learning studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on structurally related quinuclidine-containing compounds, such as Cinchona alkaloids, provides a strong framework for understanding how these computational approaches are employed.

A notable study in this area involved the development of multivariate linear regression models to predict the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of 46 fluorinated Cinchona alkaloid derivatives. mdpi.comnih.govbohrium.com These alkaloids, which feature a core quinuclidine structure, were synthesized and their inhibitory activities were determined experimentally, providing a robust dataset for model training and validation. mdpi.com

The machine learning procedure focused on establishing a quantitative structure-activity relationship (QSAR), which correlates the structural or physicochemical properties of the molecules with their biological activity. mdpi.com In this case, the models were designed to predict the enzyme-inhibitor dissociation constants (Ki) based on the molecular features of the Cinchona derivatives.

The predictive power of the developed models was found to be exceptionally high, with predicted coefficients of determination (R²) of 0.9932 for the cinchonidine derivatives and 0.9879 for the cinchonine derivatives. mdpi.comnih.govbohrium.com These high R² values indicate a strong correlation between the molecular descriptors used in the models and the experimentally observed cholinesterase inhibition, underscoring the potential of machine learning for a "smart guided search" for new and potent cholinesterase inhibitors. mdpi.comnih.govbohrium.com

The experimental data that formed the basis for these machine learning models revealed that the fluorinated Cinchona alkaloid derivatives are reversible inhibitors of both AChE and BChE, with activities ranging from the nanomolar to the micromolar scale. nih.gov For AChE, the Ki values of the tested compounds were in the range of 3.9–80 µM. mdpi.comnih.gov

Generally, the synthesized compounds displayed a higher preference for inhibiting BChE over AChE. mdpi.com The selectivity of the inhibitors was quantified using a selectivity index (SI), calculated as the ratio of the Ki for AChE to the Ki for BChE. mdpi.com This allows for the identification of compounds that preferentially target one enzyme over the other, which can be a critical factor in designing drugs with specific therapeutic profiles. compchemday.org

The research on these quinuclidine-containing Cinchona alkaloids demonstrates a successful application of machine learning in predicting cholinesterase inhibition. mdpi.com The high predictive accuracy of the models suggests that similar computational approaches could be effectively applied to this compound and its derivatives to explore their therapeutic potential as cholinesterase inhibitors.

Research Findings on Cholinesterase Inhibition by Quinuclidine-Containing Cinchona Alkaloids

The following tables present a selection of the experimental data used in the development of the machine learning models for fluorinated Cinchona alkaloid derivatives.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected Fluorinated Cinchonidine (CD) Derivatives

| Compound | AChE Ki (µM) | BChE Ki (µM) | Selectivity Index (SI = Ki AChE / Ki BChE) |

|---|---|---|---|

| CD 3F | 40 | 0.075 | 533 |

| CD 3,5F | 15 | 0.122 | 123 |

| DHCD 3F | 1.3 | 0.015 | 84 |

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected Fluorinated Cinchonine (CN) Derivatives

| Compound | AChE Ki (µM) | BChE Ki (µM) | Selectivity Index (SI = Ki AChE / Ki BChE) |

|---|---|---|---|

| CN 4F | 3.9 | 1.2 | 3.25 |

| CN 2Cl-6F | 69 | 2.1 | 32.86 |

| CN 2F | 6.9 | 1.2 | 5.75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。